![molecular formula C13H16N4O3 B121800 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol CAS No. 21253-58-7](/img/structure/B121800.png)
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
Overview
Description
Scientific Research Applications
Antibacterial Activity
4-Demethyltrimethoprim is used in infectious disease research as an antibacterial agent . It is part of the Trimethoprim family of drugs, which are known for their antibacterial properties .
Treatment of Urinary Tract Infections
Trimethoprim, a related compound, has been widely used in the treatment of acute uncomplicated urinary tract infections . Given the structural and functional similarities, 4-Demethyltrimethoprim may also have potential applications in this area.
Inhibition of Dihydrofolate Reductase (DHFR)
A series of Trimethoprim analogs, including 4-Demethyltrimethoprim, have been synthesized and studied for their ability to inhibit the DHFR enzyme . This enzyme plays a crucial role in the synthesis of nucleotides and thus, its inhibition can have significant effects on cell growth and proliferation.
Research Tool in Infectious Disease Studies
4-Demethyltrimethoprim is used as a research tool in infectious disease studies . It is used as a reference material in the study of other antibacterials .
Potential Use in Combination Therapies
Trimethoprim has been widely available for several years in combination with sulphamethoxazole as co-trimoxazole . Given the structural similarities, 4-Demethyltrimethoprim could potentially be used in combination with other drugs to enhance therapeutic efficacy.
Study of Drug Resistance
The use of 4-Demethyltrimethoprim in research can contribute to our understanding of drug resistance mechanisms. As resistance to Trimethoprim among enterobacteria is increasing , studying analogs like 4-Demethyltrimethoprim can provide valuable insights.
properties
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCGNHBIFZCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877223 | |
Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol | |
CAS RN |
21253-58-7 | |
Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Demethyltrimethoprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DEMETHYLTRIMETHOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?
A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.
Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?
A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.
Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?
A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.
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